
3,4-Dimethyl-5-(4-methylphenyl)-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-5-(p-tolyl)isoxazole is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound is characterized by the presence of two methyl groups at the 3 and 4 positions and a p-tolyl group at the 5 position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dimethyl-5-(p-tolyl)isoxazole can be achieved through various methods. One common approach involves the condensation of aldehydes with primary nitro compounds. The reaction typically proceeds via the formation of β-dinitro derivatives, which undergo cyclization to form isoxazole derivatives . Another method involves the reaction of activated ketones with primary nitro compounds under mild basic conditions . These reactions are often carried out in the presence of catalysts such as Cu(I) or Ru(II), although metal-free synthetic routes have also been developed .
Industrial Production Methods: Industrial production of isoxazole derivatives, including 3,4-Dimethyl-5-(p-tolyl)isoxazole, often involves large-scale reactions using readily available starting materials. The choice of synthetic route and reaction conditions depends on factors such as cost, yield, and environmental impact. Metal-free synthetic routes are particularly attractive for industrial applications due to their lower cost and reduced environmental footprint .
Analyse Des Réactions Chimiques
Types of Reactions: 3,4-Dimethyl-5-(p-tolyl)isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the isoxazole ring, which can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of 3,4-Dimethyl-5-(p-tolyl)isoxazole include oxidizing agents such as potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents or nucleophiles such as amines and thiols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3,4-Dimethyl-5-(p-tolyl)isoxazole can yield corresponding carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the isoxazole ring, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
3,4-Dimethyl-5-(p-tolyl)isoxazole has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives have shown promise as anti-inflammatory, anticancer, and antimicrobial agents . The compound’s ability to inhibit enzymes such as lipoxygenase and cyclooxygenase makes it a potential candidate for the development of new therapeutic agents . In industry, isoxazole derivatives are used in the production of agrochemicals, dyes, and polymers .
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-5-(p-tolyl)isoxazole involves its interaction with specific molecular targets and pathways. For example, its inhibitory activity against lipoxygenase and cyclooxygenase enzymes is attributed to its ability to bind to the catalytic domains of these enzymes, thereby preventing the formation of pro-inflammatory mediators such as leukotrienes and prostaglandins . This mechanism underlies its potential anti-inflammatory and anticancer effects.
Comparaison Avec Des Composés Similaires
3,4-Dimethyl-5-(p-tolyl)isoxazole can be compared with other isoxazole derivatives, such as 3,5-dimethylisoxazole and 3,4,5-trimethylisoxazole. While these compounds share a common isoxazole core, their biological activities and chemical properties can vary significantly depending on the nature and position of substituents on the ring . For example, 3,5-dimethylisoxazole has been shown to act as an acetyl-lysine-mimetic bromodomain ligand, whereas 3,4,5-trimethylisoxazole exhibits different pharmacological activities
Propriétés
Numéro CAS |
61314-43-0 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3,4-dimethyl-5-(4-methylphenyl)-1,2-oxazole |
InChI |
InChI=1S/C12H13NO/c1-8-4-6-11(7-5-8)12-9(2)10(3)13-14-12/h4-7H,1-3H3 |
Clé InChI |
VCDBCBHZUQJKQD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(C(=NO2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[4-(1,3-benzodioxol-5-yl)-2,5-dimethyl-3-furanyl]-](/img/structure/B12895944.png)
![4-Chloro-2,6-dimethyl-8-(2-methylpropyl)imidazo[1,5-a]pyrimidine](/img/structure/B12895949.png)
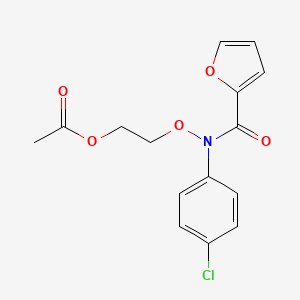
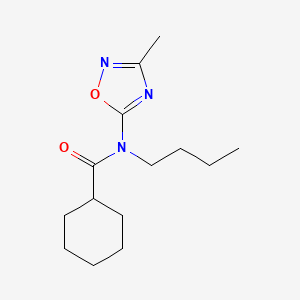
![Ethanol, 2,2'-[(1H-benzotriazol-1-ylmethyl)imino]bis-](/img/structure/B12895960.png)
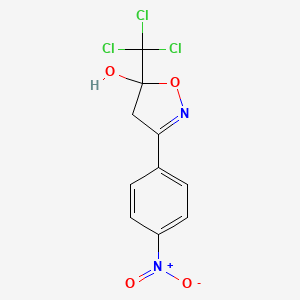

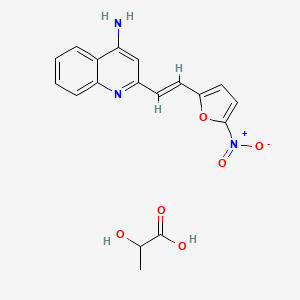


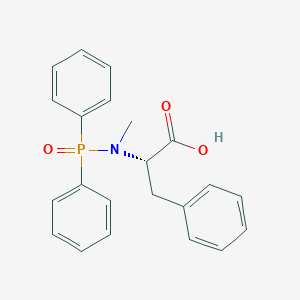
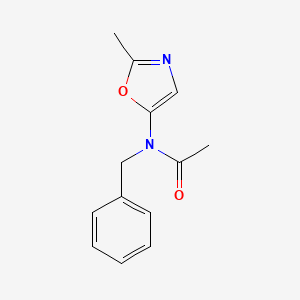
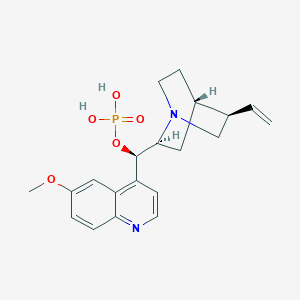
![1,8-Dimethyldibenzo[b,d]furan](/img/structure/B12896022.png)
